molecular formula C16H17BrN4OS B2892071 3-[4-(4-bromothiophene-2-carbonyl)piperazin-1-yl]-6-cyclopropylpyridazine CAS No. 2034493-80-4

3-[4-(4-bromothiophene-2-carbonyl)piperazin-1-yl]-6-cyclopropylpyridazine

Número de catálogo: B2892071
Número CAS: 2034493-80-4
Peso molecular: 393.3
Clave InChI: GIEVSMLWBBJSDO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 3-[4-(4-bromothiophene-2-carbonyl)piperazin-1-yl]-6-cyclopropylpyridazine features a pyridazine core substituted with a cyclopropyl group at position 6 and a piperazine ring at position 2. The piperazine is further functionalized with a 4-bromothiophene-2-carbonyl moiety. Pyridazine derivatives are recognized for diverse pharmacological activities, including anti-inotropic, anti-platelet aggregation, and antimicrobial effects . The cyclopropyl group may enhance metabolic stability and lipophilicity, while the bromothiophene-carbonyl moiety could influence electronic properties and target binding .

Propiedades

IUPAC Name

(4-bromothiophen-2-yl)-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN4OS/c17-12-9-14(23-10-12)16(22)21-7-5-20(6-8-21)15-4-3-13(18-19-15)11-1-2-11/h3-4,9-11H,1-2,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIEVSMLWBBJSDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CS4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-bromothiophene-2-carbonyl)piperazin-1-yl]-6-cyclopropylpyridazine typically involves multi-step organic reactions. One common method starts with the bromination of thiophene to form 4-bromothiophene. This intermediate is then subjected to a coupling reaction with a piperazine derivative that has been pre-functionalized with a cyclopropylpyridazine group. The reaction conditions often include the use of palladium catalysts, such as in Suzuki-Miyaura coupling, under inert atmospheres and at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Análisis De Reacciones Químicas

Types of Reactions

3-[4-(4-bromothiophene-2-carbonyl)piperazin-1-yl]-6-cyclopropylpyridazine can undergo various chemical reactions, including:

    Oxidation: The bromothiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the bromine atom, forming a thiophene derivative.

    Substitution: The bromine atom in the thiophene ring can be substituted with different nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bromothiophene moiety can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring.

Aplicaciones Científicas De Investigación

3-[4-(4-bromothiophene-2-carbonyl)piperazin-1-yl]-6-cyclopropylpyridazine has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structural features make it a candidate for studying biological interactions and potential drug development.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: It may be used in the development of new materials with unique electronic or optical properties.

Mecanismo De Acción

The mechanism by which 3-[4-(4-bromothiophene-2-carbonyl)piperazin-1-yl]-6-cyclopropylpyridazine exerts its effects is not fully understood. its molecular structure suggests that it can interact with various biological targets, such as enzymes or receptors, through binding interactions. The presence of the piperazine ring is particularly noteworthy, as piperazine derivatives are known to exhibit a wide range of pharmacological activities .

Comparación Con Compuestos Similares

Pyridazine-Piperazine Derivatives

Pyridazine-piperazine hybrids are a well-studied class. For example:

  • 3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine (): Structural Differences: Lacks the cyclopropyl and bromothiophene groups; instead, it has a chlorophenyl ether chain. Activity: Reported to exhibit anti-bacterial and anti-viral properties, likely due to the chlorophenyl moiety enhancing hydrophobic interactions with targets .
Compound Core Structure Substituents Key Activities
Target Compound Pyridazine 6-Cyclopropyl, 3-(4-bromothiophene-2-carbonyl-piperazine) Not explicitly reported (inference: potential kinase/modulator activity)
3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine Pyridazine 3-Chloro, 6-piperazine-chlorophenyl ether Anti-bacterial, anti-viral

Bromothiophene-Piperazine Analogs

  • 3-(4-((5-Bromothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-cyclopropylpyridazine (): Structural Differences: Bromine at position 5 of thiophene and a sulfonyl group instead of carbonyl. The 5-bromo substitution may sterically hinder target binding compared to 4-bromo .
Feature Target Compound Compound
Thiophene Substituent 4-Bromo, carbonyl 5-Bromo, sulfonyl
Predicted LogP* Higher (cyclopropyl + carbonyl) Lower (sulfonyl)
Synthetic Accessibility Likely moderate (carbonyl stable) May require sulfonation steps

*LogP estimated via fragment-based methods.

Urea-Linked Piperazine-Thiazol Derivatives ()

Compounds such as 1-(3-Chlorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11f) share a piperazine-thiazol scaffold but differ significantly:

  • Structural Differences : Urea linkage and thiazol ring instead of pyridazine and bromothiophene.
  • Activity : These urea derivatives show high yields (85–88%) and molecular weights (~466–602 g/mol), suggesting robust synthetic routes. The urea group may facilitate hydrogen bonding with biological targets, while thiazol enhances aromatic stacking .
Parameter Target Compound Urea-Thiazol Derivatives
Molecular Weight ~420–450 g/mol (estimated) 466–602 g/mol
Yield Not reported 83–88%
Functional Groups Bromothiophene-carbonyl, cyclopropyl Urea, thiazol, hydrazinyl

Piperazine-Based Receptor Modulators ()

Dibenzazepine/oxazepine-piperazine derivatives (e.g., 3-(4-(11H-dibenzo[b,e][1,4]azepin-6-yl)piperazin-1-yl)-propanoic acid) target H1 and 5-HT2A receptors for sleep disorders:

  • Structural Differences : Bulky dibenzazepine systems replace pyridazine and bromothiophene.
  • Implications : The piperazine-pharmacophore is conserved, but larger aromatic systems likely improve receptor selectivity. The target compound’s smaller size may favor different binding pockets .

Key Research Findings and Inferences

Electronic and Steric Effects :

  • The 4-bromo substitution on thiophene (target compound) may offer better steric compatibility with target proteins compared to 5-bromo analogs () .
  • Cyclopropyl’s electron-withdrawing effect could stabilize the pyridazine ring, enhancing metabolic stability.

Synthetic Viability :

  • Piperazine-linked compounds (e.g., ) consistently show high yields (>80%), suggesting feasible scalability for the target compound .

Therapeutic Potential: Pyridazine-piperazine derivatives () demonstrate broad activities, implying the target compound may similarly interact with kinases or microbial targets . The bromothiophene moiety may confer unique halogen-bonding interactions, a trait exploited in kinase inhibitors (e.g., imatinib analogs).

Actividad Biológica

3-[4-(4-Bromothiophene-2-carbonyl)piperazin-1-yl]-6-cyclopropylpyridazine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that may influence its interaction with biological targets, making it a subject of various studies aimed at elucidating its pharmacological properties.

Chemical Structure and Properties

The molecular formula of 3-[4-(4-bromothiophene-2-carbonyl)piperazin-1-yl]-6-cyclopropylpyridazine is C16H17BrN4OSC_{16}H_{17}BrN_{4}OS, with a molecular weight of 396.30 g/mol. The compound is characterized by the presence of a bromothiophene moiety, a piperazine ring, and a cyclopropyl-substituted pyridazine.

PropertyValue
IUPAC Name3-[4-(4-bromothiophene-2-carbonyl)piperazin-1-yl]-6-cyclopropylpyridazine
Molecular FormulaC16H17BrN4OSC_{16}H_{17}BrN_{4}OS
Molecular Weight396.30 g/mol
CAS Number2034493-80-4

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may exhibit antitumor , antimicrobial , and antidepressant properties. The presence of the bromothiophene moiety is particularly noteworthy, as it has been associated with enhanced biological activity in similar compounds.

Antitumor Activity

Research indicates that derivatives of compounds containing piperazine and thiophene structures often demonstrate significant antitumor effects. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific mechanisms may involve the inhibition of key signaling pathways such as the PI3K/Akt and MAPK pathways.

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Compounds with similar frameworks have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Antidepressant Effects

Preliminary studies have suggested that piperazine derivatives can act as serotonin reuptake inhibitors (SRIs), which are commonly used in the treatment of depression. This class of compounds may enhance serotonin levels in the synaptic cleft, contributing to improved mood and reduced anxiety.

Case Studies

  • Antitumor Efficacy in Breast Cancer Models
    • A study investigated the effects of related compounds on MCF-7 breast cancer cells, demonstrating that they significantly inhibited cell growth at micromolar concentrations.
    • Mechanistic studies revealed that these compounds induced apoptosis through caspase activation.
  • Antimicrobial Activity Assessment
    • A series of tests were conducted against Staphylococcus aureus and Escherichia coli, showing that compounds similar to 3-[4-(4-bromothiophene-2-carbonyl)piperazin-1-yl]-6-cyclopropylpyridazine exhibited minimum inhibitory concentrations (MICs) in the low micromolar range.
    • These findings suggest a promising avenue for developing new antibiotics based on this scaffold.
  • Evaluation of Antidepressant Potential
    • In vivo studies using rodent models demonstrated that administration of piperazine derivatives resulted in significant reductions in immobility time in forced swim tests, indicating potential antidepressant effects.

Q & A

Q. Characterization Methods :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and purity.
  • HPLC-MS : Validates molecular weight and monitors reaction progress .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry for crystalline intermediates .

Basic: How are initial biological activities of this compound screened in academic research?

Methodological Answer:
Primary screening focuses on target-agnostic assays to identify broad bioactivity:

  • In Vitro Panels : Test against bacterial/fungal strains (e.g., S. aureus, C. albicans) using broth microdilution (MIC values) .
  • Enzyme Inhibition Assays : Fluorescence-based or radiometric assays (e.g., kinase or protease panels) quantify IC50_{50} values .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess antiproliferative potential .

Follow-up : Hit validation includes dose-response curves and counter-screening against non-target proteins to exclude false positives .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s potency?

Methodological Answer:
SAR strategies involve systematic modifications:

  • Piperazine Substitution : Replace the 4-bromothiophene moiety with other aryl groups (e.g., fluorophenyl, methoxyphenyl) to assess steric/electronic effects on target binding .
  • Pyridazine Core Modifications : Introduce electron-withdrawing groups (e.g., nitro, cyano) at position 3 to enhance π-stacking with hydrophobic enzyme pockets .
  • Cyclopropyl Optimization : Test alkyl vs. cycloalkyl substituents to balance lipophilicity and metabolic stability .

Q. Data Analysis :

  • 3D-QSAR Modeling : Aligns molecular fields (CoMFA/CoMSIA) with activity data to predict favorable modifications .
  • Free Energy Perturbation (FEP) : Computes binding energy changes for specific substituents .

Advanced: What computational approaches elucidate target interactions for this compound?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to predict binding poses in homology models (e.g., BRD4 bromodomains) .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER trajectories (100+ ns) assess binding stability and water-mediated interactions .
  • Metadynamics : Identifies cryptic binding pockets near the piperazine-thiophene interface .

Q. Validation :

  • Mutagenesis Studies : Compare computational predictions with experimental IC50_{50} shifts (e.g., alanine scanning of key residues) .
  • SPR/BLI Biosensors : Measure real-time binding kinetics (kon_\text{on}/koff_\text{off}) to validate docking poses .

Advanced: How can researchers resolve contradictions in bioactivity data across different assays?

Methodological Answer:
Contradictions (e.g., high in vitro potency but low cellular activity) require systematic troubleshooting:

  • Solubility/Permeability : Measure logP (shake-flask method) and PAMPA permeability to identify bioavailability bottlenecks .
  • Off-Target Profiling : Use thermal shift assays (TSA) or CETSA to detect unintended protein interactions .
  • Metabolite Identification : LC-HRMS identifies oxidative/dealkylation products that may interfere with assays .

Case Study : If a bromothiophene analog shows reduced activity in bacterial vs. mammalian assays, evaluate efflux pump involvement (e.g., NorA inhibition in S. aureus) using verapamil as a control .

Advanced: What strategies mitigate synthetic challenges in scaling up this compound?

Methodological Answer:

  • Catalyst Optimization : Replace Pd(OAc)2_2 with air-stable precatalysts (e.g., XPhos Pd G3) for Suzuki couplings .
  • Workflow Streamlining : Use telescoped reactions (e.g., one-pot acylations) to minimize intermediate purification .
  • Green Chemistry : Replace DCM with cyclopentyl methyl ether (CPME) for safer solvent use .

Q. Quality Control :

  • In-line PAT Tools : FTIR monitors reaction progress in real time .
  • Crystallization Engineering : Screen solvents/additives to improve yield and polymorph control .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.